Propanedioic acid, mono-2-propenyl ester
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-oxo-3-prop-2-enoxypropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-3-10-6(9)4-5(7)8/h2H,1,3-4H2,(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRPGSVZBIOSJB-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40621637 | |
| Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113240-46-3 | |
| Record name | 3-Oxo-3-[(prop-2-en-1-yl)oxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40621637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Nomenclature and Systematic Classification of Propanedioic Acid, Mono 2 Propenyl Ester
IUPAC Nomenclature and Isomeric Considerations of Propenyl Esters
The IUPAC name for propanedioic acid is the basis for naming its derivatives. wikipedia.org When one of the carboxylic acid groups of propanedioic acid forms an ester with 2-propen-1-ol (commonly known as allyl alcohol), the resulting compound is systematically named 2-propen-1-yl hydrogen propanedioate . The term "hydrogen" indicates that one of the carboxylic acid groups remains unreacted. Another acceptable name is mono-2-propenyl propanedioate . In common nomenclature, it is often referred to as allyl hydrogen malonate or monoallyl malonate .
A critical aspect of the nomenclature involves the isomeric nature of the "propenyl" group. The term "propenyl" can refer to two different constitutional isomers depending on the position of the double bond:
1-Propenyl group : This group has the structure CH=CHCH₃. It can exist as two geometric isomers, (E)-1-propenyl and (Z)-1-propenyl.
2-Propenyl group : This group has the structure CH₂=CH-CH₂- and is commonly known as the allyl group . wikipedia.org
The compound , "Propanedioic acid, mono-2-propenyl ester," explicitly contains the 2-propenyl (or allyl) group. If the double bond were in the 1-position, the name would be "Propanedioic acid, mono-1-propenyl ester."
Below is a data table outlining the different isomers of the propenyl group.
| Isomer Name | Common Name | Chemical Formula | Isomeric Form |
| 1-Propenyl | Propenyl | CH=CHCH₃ | Constitutional |
| 2-Propenyl | Allyl | CH₂=CH-CH₂- | Constitutional |
| (E)-1-Propenyl | trans-1-Propenyl | Geometric | |
| (Z)-1-Propenyl | cis-1-Propenyl | Geometric |
Classification within Malonic Acid Derivatives: Hemimalonates and Half Esters
This compound falls under the classification of a half ester or hemimalonate . Malonic acid is a dicarboxylic acid, meaning it has two carboxylic acid functional groups. nih.gov When only one of these groups is esterified, the resulting compound is referred to as a monoester or, more specifically, a half ester.
The term hemimalonate is also used to describe these monoesters of malonic acid. This nomenclature highlights that half of the dicarboxylic acid functionality has been converted into an ester. These compounds, also known as malonic acid half oxyesters (MAHOs), are recognized for their utility in organic synthesis. nih.gov They serve as versatile intermediates due to the presence of both a carboxylic acid and an ester functional group within the same molecule.
The table below provides a comparison of related malonic acid esters. Due to the limited availability of specific experimental data for this compound, properties of the closely related monoethyl malonate and the parent malonic acid are included for context.
| Compound Name | Systematic IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| Malonic Acid | Propanedioic acid | C₃H₄O₄ | 104.06 | Dicarboxylic acid nih.gov |
| Monoethyl malonate | Ethyl hydrogen propanedioate | C₅H₈O₄ | 132.11 | Half ester (Hemimalonate) cymitquimica.com |
| This compound | 2-propen-1-yl hydrogen propanedioate | C₆H₈O₄ | 144.12 | Half ester (Hemimalonate) |
| Diethyl malonate | Diethyl propanedioate | C₇H₁₂O₄ | 160.17 | Diester wikipedia.org |
Synthetic Methodologies for Propanedioic Acid, Mono 2 Propenyl Ester and Its Analogs
Esterification Approaches for Mono-Alkyl Malonates
The formation of mono-esters of dicarboxylic acids like propanedioic acid requires careful control to prevent the formation of the diester. Several esterification strategies have been developed to selectively yield the desired mono-alkyl malonate.
Direct Esterification Techniques
Direct esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a catalyst. In the context of producing mono-allyl malonate, this entails reacting propanedioic acid with 2-propen-1-ol (allyl alcohol). A key challenge in this approach is achieving mono-selectivity.
One effective method for selective monoesterification of malonic acid involves the use of boric acid as a catalyst. This method is believed to proceed through a chelation mechanism that favors the monoester product. While diesters can form under more stringent conditions, the reaction can be optimized to produce the monoester in yields ranging from 56% to 80%. researchgate.netrsc.org With an easily handled solid acid catalyst, these reactions can be conducted using an excess of the alcohol as the solvent or with stoichiometric amounts of the alcohol in a solvent like acetonitrile (B52724) with moderate heating. researchgate.netrsc.org
Various acid catalysts are employed in the esterification of dicarboxylic acids, including mineral acids (sulfuric, hydrochloric, orthophosphoric), alkylsulfonic acids, and arylsulfochlorides. google.com Heterogeneous catalysts, such as ion-exchange resins and supported heteropolyacids, have also been utilized to facilitate the reaction and simplify product purification. google.comrsc.org
Table 1: Catalysts and Conditions for Direct Esterification of Dicarboxylic Acids
| Catalyst | Alcohol | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Boric Acid | Various | Excess alcohol or Acetonitrile | Moderate Heating | 56-80 | researchgate.netrsc.org |
| L-proline | Various | - | - | 80-85 | ewha.ac.kr |
| KU-2-8 / Tseokar-2 | Butanol-1, Octanol-1, etc. | p-xylene | 140 | 74-89 (diester) | mdpi.com |
| Cs2.5H0.5PW12O40/K-10 | 1,2-propanediol | - | - | - | rsc.org |
Transesterification Processes with 2-Propenyl Alcohols
Transesterification, or the exchange of the alcohol part of an ester with another alcohol, is another viable route to mono-allyl malonate. This process typically starts with a dialkyl malonate, such as dimethyl malonate or diethyl malonate, which is reacted with allyl alcohol in the presence of a catalyst.
The process can be driven to favor the desired product by using an excess of the reactant alcohol. mdpi.com Both acid and base catalysts can be employed for transesterification. For instance, sodium and potassium alkoxides have been shown to be efficient catalysts for the transesterification of dialkyl carbonates with allyl alcohol. mdpi.com Organotin compounds and orthotitanic acid esters have also been used as catalysts in the transesterification of dimethyl malonate to diethyl malonate, achieving high yields and purity. google.com
A key consideration in transesterification is the potential for the formation of a mixture of products, including the starting diester, the desired monoester, and the diallyl ester. Reaction conditions, such as temperature, catalyst, and reactant ratios, must be carefully controlled to maximize the yield of the mono-allyl malonate.
Selective Mono-esterification Strategies
Achieving high selectivity for the mono-ester is a central theme in the synthesis of compounds like propanedioic acid, mono-2-propenyl ester. Several strategies have been developed to address this challenge.
One approach involves the monoesterification of a substituted malonic acid derivative. For instance, a study on the preparation of mono-substituted malonic acid half oxyesters (SMAHOs) reported a moderate yield of 52% for the allyl-substituted mono-ester through a monoesterification route. nih.gov This method provides a direct entry to a variety of mono-esters by varying the alcohol used. nih.gov
Another powerful technique is the highly efficient selective monohydrolysis of symmetric diesters. This method uses aqueous potassium hydroxide (B78521) with a co-solvent like THF or acetonitrile at 0°C. researchgate.net This procedure is practical and yields the corresponding half-esters in high yields without inducing decarboxylation. researchgate.net The selectivity of this reaction tends to increase with the hydrophobicity of the dialkyl malonate. researchgate.net
Advanced Synthetic Routes to Unsaturated Malonate Monoesters
Beyond traditional esterification, more advanced methods involving C-C bond formation and biocatalysis offer alternative and often more selective pathways to unsaturated malonate monoesters.
Allylation Reactions in Malonic Ester Synthesis
The malonic ester synthesis is a classic and versatile method for preparing substituted carboxylic acids. This reaction involves the alkylation of a malonic ester, such as diethyl malonate, at the carbon alpha to both carbonyl groups. researchgate.net To synthesize an allyl-substituted malonate, an allyl halide (e.g., allyl bromide) is used as the alkylating agent.
The process begins with the deprotonation of the malonic ester using a base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then undergoes a nucleophilic substitution reaction with the allyl halide to form diethyl allylmalonate. researchgate.net
To obtain the mono-allyl malonate, a selective mono-saponification (hydrolysis of one ester group) of the resulting diethyl allylmalonate is required. This can be achieved under carefully controlled basic conditions, for example, using one equivalent of potassium hydroxide in a mixed solvent system of alcohol and water. nih.gov This hydrolysis step yields the desired this compound. nih.gov
Table 2: Two-Step Synthesis of Mono-allyl Malonate via Malonic Ester Synthesis
| Step | Reagents and Conditions | Intermediate/Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1. Alkylation | Diethyl malonate, NaH, Allyl halide, DMF, 0°C to rt | Diethyl allylmalonate | ~81 (for allyl group) | nih.gov |
| 2. Mono-saponification | Diethyl allylmalonate, KOH, EtOH/H2O, rt | This compound | 62-91 (general range for SMAHOs) | nih.gov |
Enzymatic Synthesis and Biocatalysis for Selective Ester Production
Enzymatic catalysis offers a green and highly selective alternative for the synthesis of esters. Lipases, in particular, are widely used for their ability to catalyze esterification and transesterification reactions under mild conditions with high regio- and enantioselectivity.
Candida antarctica lipase (B570770) B (CALB) is a commonly used and highly efficient enzyme for polymer synthesis and other esterification reactions. rsc.org It can be used in its immobilized form, which enhances its stability and allows for easier separation from the reaction mixture. The use of enzymes like CALB can be particularly advantageous for the selective monoacylation of diols and dicarboxylic acids, minimizing the formation of byproducts. scispace.comcsic.esresearchgate.net
The substrate-binding site of lipases like CALB can be engineered to improve selectivity for specific substrates, such as the monoacylation of glycerol (B35011) with medium-chain fatty acids. ewha.ac.krresearchgate.net This rational design approach can lead to biocatalysts with enhanced performance for the production of desired monoesters. While specific high-yield examples for mono-allyl malonate are not extensively documented, the principles of enzymatic catalysis suggest it is a promising route for its selective synthesis.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of fine chemicals is a critical aspect of modern chemical manufacturing, aiming to reduce environmental impact and enhance process efficiency. For this compound and its analogs, these principles manifest in the development of solvent-free methodologies and the use of sustainable catalytic systems, which minimize waste, energy consumption, and the use of hazardous substances.
Solvent-Free Synthetic Methodologies
The elimination of volatile organic solvents is a cornerstone of green synthesis. Solvent-free, or neat, reaction conditions reduce pollution, decrease operational costs associated with solvent purchase and disposal, and can lead to improved reaction kinetics. For the synthesis of monoesters of dicarboxylic acids, including the mono-2-propenyl ester of propanedioic acid, solvent-free approaches are gaining prominence.
One effective strategy involves the formation of eutectic mixtures between the neat substrates, which creates a liquid reaction phase without the need for an external solvent. semanticscholar.org This approach has been successfully demonstrated in the lipase-catalyzed direct esterification of free fatty acids with alcohols. semanticscholar.orgresearchgate.net By optimizing the molar ratio of substrates, a liquid phase can be achieved at moderate temperatures, facilitating enzymatic catalysis. This method is particularly attractive as it simplifies product purification, often avoiding complex chromatographic steps. researchgate.net Research has shown that scaling up such processes from laboratory to pilot scale is feasible, with high product yields (87-95%) achievable, especially when coupled with vacuum systems to remove the water byproduct and drive the esterification equilibrium forward. researchgate.net
Another innovative solvent-free technique utilizes infrared irradiation to promote the reaction. scirp.org This method has been applied to the synthesis of amides from carboxylic acids and amines, a reaction analogous to esterification. scirp.org The direct absorption of IR energy by the reactants can lead to rapid heating and shorter reaction times compared to conventional heating methods. The procedure is clean, generates few by-products, and simplifies the purification process, which often involves simple precipitation and filtration or recrystallization. scirp.org
Table 1: Comparison of Solvent-Free Methodologies Applicable to Monoester Synthesis
| Methodology | Energy Source | Key Principle | Typical Conditions | Advantages |
|---|---|---|---|---|
| Eutectic Mixture Formation | Conventional Heating / Shaking | Formation of a liquid phase from solid reactants below their individual melting points. semanticscholar.org | Equimolar substrates, moderate temperatures (e.g., 40-70°C), often under vacuum. researchgate.net | Eliminates solvents, simplifies purification, high yields, scalable. researchgate.net |
| Infrared Irradiation | Infrared Lamp | Direct energy transfer to reactants, accelerating reaction rates. scirp.org | Neat reactants, elevated temperatures (e.g., 140-160°C), short reaction times (e.g., 1 hour). scirp.org | Rapid, clean procedure, minimal by-products, simplified workup. scirp.org |
Sustainable Catalytic Systems
The development of sustainable catalysts is pivotal for green chemistry, with a strong emphasis on biocatalysis due to the high selectivity and mild operating conditions of enzymes.
Enzymatic Catalysis: Lipases are among the most widely used enzymes for ester synthesis due to their stability, broad substrate specificity, and commercial availability. mdpi.com Immobilized lipases, such as Candida antarctica Lipase B (CALB), are particularly favored as they can be easily recovered and reused over multiple cycles, enhancing process economy. nih.govrsc.org The enzymatic synthesis of monoesters of dicarboxylic acids can be achieved through highly regioselective esterification. mdpi.com The choice of enzyme can be critical; for instance, in the acylation of kojic acid, different lipases yielded different monoester regioisomers, demonstrating the potential for precise control over the reaction outcome. mdpi.com These reactions are typically performed under mild conditions (e.g., 25-75°C), which preserves thermally sensitive functional groups and reduces energy consumption. nih.govrsc.org
Table 2: Examples of Sustainable Catalytic Systems in Ester Synthesis
| Catalyst System | Catalyst Example | Reaction Type | Key Features |
|---|---|---|---|
| Immobilized Lipase | Novozym 435 (Candida antarctica Lipase B) mdpi.com | Esterification / Transesterification researchgate.net | High selectivity, mild reaction conditions, catalyst is recyclable, applicable to solvent-free systems. semanticscholar.orgrsc.org |
| Arylmalonate Decarboxylase (AMDase) | AMDase from Bordetella bronchiseptica scispace.comresearchgate.net | Asymmetric Decarboxylation scispace.com | Cofactor-independent, produces chiral α-substituted carboxylic acids from prochiral malonates, highly stereoselective. scispace.comresearchgate.net |
| Engineered Heme Proteins | Myoglobin (B1173299) Variants rochester.edu | Carbene-mediated C-C bond formation (Doyle-Kirmse Reaction) rochester.eduresearchgate.net | High efficiency and product conversion, broad substrate scope, operates in aqueous media under mild conditions. rochester.edu |
Other Biocatalytic Systems: Beyond lipases, other enzyme classes offer potential for the synthesis of propanedioic acid derivatives. Arylmalonate decarboxylase (AMDase), for example, catalyzes the highly stereoselective decarboxylation of substituted malonic acids to yield optically pure mono-acids. scispace.comresearchgate.net While its native function remains unknown, enzyme engineering has produced variants capable of generating a wide variety of chiral α-substituted propionates, which are valuable building blocks in the pharmaceutical industry. scispace.com
Furthermore, engineered metalloenzymes represent a frontier in sustainable catalysis. Variants of myoglobin have been developed to catalyze synthetically valuable C-C bond-forming reactions, such as the Doyle-Kirmse reaction, which involves the reaction of allyl sulfides with a diazo reagent. rochester.eduresearchgate.net This transformation proceeds via a scispace.comnih.gov-sigmatropic rearrangement to create new C-C bonds with high efficiency and across a broad range of substrates, demonstrating the potential of biocatalysis to mediate complex organic transformations in an environmentally benign manner. rochester.edu
Chemical Reactivity and Mechanistic Studies of Propanedioic Acid, Mono 2 Propenyl Ester
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group in mono-2-propenyl propanedioate is a primary site for various chemical transformations, including decarboxylation, derivatization into amides and anhydrides, and the formation of salts and coordination complexes.
Decarboxylation Pathways and Derivatives
As a derivative of malonic acid, propanedioic acid, mono-2-propenyl ester is prone to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is often facilitated by heat and can proceed through a cyclic transition state, leading to an enol intermediate which then tautomerizes to the more stable product. The presence of the ester group in the β-position to the carboxylic acid is crucial for this reactivity.
Decarboxylation can also be catalyzed by transition metals, which often leads to the formation of unique derivatives. For instance, palladium(0) complexes can catalyze a decarboxylation-allylation reaction of allylic esters of malonic acids. This process involves the oxidative addition of the palladium catalyst to the allyl ester, followed by decarboxylation and subsequent reductive elimination to form a new carbon-carbon bond. A notable application is the palladium-catalyzed decarboxylative rearrangement of α,α-unsubstituted allyl 2,2,2-trifluoroethyl malonates, which provides homoallylic 2,2,2-trifluoroethyl esters in high yields with excellent diastereoselectivity. The strong electron-withdrawing nature of the trifluoroethyl group enhances the stability of the intermediate anion formed after decarboxylation, facilitating the reaction.
Furthermore, malonate half-esters can undergo decarboxylative arylation by coupling with arylboron nucleophiles under aerobic oxidative copper catalysis. This method allows for the synthesis of monoaryl acetate (B1210297) derivatives under ambient conditions.
Table 1: Examples of Decarboxylation Reactions and Derivatives
| Reaction Type | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| Thermal Decarboxylation | Heat | Allyl acetate (after tautomerization) | General Knowledge |
| Palladium-Catalyzed Decarboxylative Allylation | Pd(0) complex | Homoallylic esters | amanote.com |
| Copper-Catalyzed Decarboxylative Arylation | Cu catalyst, aerobic oxidation, Arylboron nucleophile | Monoaryl acetate derivatives | nih.gov |
Amidation and Anhydride (B1165640) Formation
The carboxylic acid moiety of this compound can be converted into amides and anhydrides, which are important functional groups in organic chemistry.
Amidation: The direct reaction of the carboxylic acid with an amine to form an amide is typically unfavorable and requires high temperatures or the use of activating agents. A common strategy involves the conversion of the carboxylic acid into a more reactive species. One such method is the use of coupling reagents. Alternatively, a "malonic ester amide synthesis" has been demonstrated for related compounds, involving the decarboxylative acylation of amines with diethyl malonates to produce one-carbon homologated amides researchgate.net. This approach avoids the need for acyl chlorides or standard peptide coupling reagents researchgate.net. While not specifically detailed for the monoallyl ester, this methodology suggests a potential pathway for its conversion to amides researchgate.net.
Anhydride Formation: The carboxylic acid can react with an acid chloride or another activated carboxylic acid derivative in the presence of a base to form a mixed anhydride google.com. For example, reaction with pivaloyl chloride in the presence of a tertiary amine like triethylamine (B128534) would yield a mixed pivaloic-malonic anhydride. These mixed anhydrides are reactive acylating agents themselves and can be used in situ to form amides or esters by reacting them with nucleophiles researchgate.netrsc.org. The formation of symmetrical anhydrides can sometimes occur as a competing process .
Salt and Complex Formation
The acidic proton of the carboxylic acid group can be readily removed by a base to form a carboxylate salt. The resulting malonate anion can act as a nucleophile in substitution reactions or as a ligand in coordination chemistry.
The malonate group is a well-known chelating agent, capable of forming stable complexes with a variety of metal ions. The two carboxylate oxygen atoms can coordinate to a metal center, forming a six-membered ring. Studies on complexes with malonic and substituted malonic acids have been conducted with numerous metal ions, including Al(III), Ga(III), In(III), Fe(III), and Cr(III) core.ac.uk. The stability of these complexes is influenced by factors such as the nature of the metal ion and the presence of substituents on the malonic acid backbone core.ac.uk. Infrared spectroscopy studies of malonato complexes confirm that coordination occurs through the carboxyl oxygen atoms . Therefore, this compound is expected to form similar chelate complexes with various metal ions.
Table 2: Stability Constants (log K₁) of Metal Complexes with Malonic Acid
| Metal Ion | log K₁ | Reference |
|---|---|---|
| Al(III) | 6.90 | core.ac.uk |
| Ga(III) | 8.13 | core.ac.uk |
| In(III) | 5.70 | core.ac.uk |
| Fe(III) | 7.77 | core.ac.uk |
| Cr(III) | 6.00 | core.ac.uk |
Note: Data is for the parent malonic acid, but is indicative of the complexing ability of the mono-2-propenyl ester derivative.
Reactions Involving the Allyl Ester Moiety
The allyl group of the ester functionality provides a second reactive site within the molecule, susceptible to rearrangements, isomerization, and hydrolysis.
Allylic Rearrangements and Isomerization
The allyl group can undergo various rearrangement and isomerization reactions, often catalyzed by transition metals or acids. A significant transformation is the isomerization of the terminal allyl group (prop-2-enyl) to the thermodynamically more stable internal propenyl (prop-1-enyl) group. This reaction can be efficiently catalyzed by ruthenium complexes, such as the Grubbs second-generation catalyst, upon heating nih.govfigshare.com. This isomerization is a key step in certain metal-catalyzed hydrolysis reactions of allyl esters cancer.govresearchgate.net. Nickel-based catalysts have also been shown to be effective for the isomerization of related allylic compounds organic-chemistry.org.
Allylic rearrangements, where the double bond shifts its position in conjunction with a substitution reaction, are also possible. For instance, a decarboxylative Claisen rearrangement, a cancer.govcancer.gov-sigmatropic rearrangement, has been observed for a specific allyl 2,2,2-trifluoroethyl malonate, leading to a regioisomeric homoallylic ester.
Hydrolysis Mechanisms and Kinetic Investigations
The hydrolysis of the allyl ester regenerates the carboxylic acid (malonic acid) and allyl alcohol. This reaction can be catalyzed by either acid or base.
Mechanism: Under typical acidic conditions, the hydrolysis of esters like monoallyl malonate proceeds through the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). This involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water on the carbonyl carbon, and subsequent elimination of allyl alcohol. For esters with an alcohol component that can form a stable carbocation, such as tertiary alcohols, an AAL1 mechanism (acyl-oxygen cleavage, unimolecular) can occur; however, for primary allylic esters, the AAC2 pathway is generally favored and occurs without allylic rearrangement ucoz.com.
Base-catalyzed hydrolysis (saponification) proceeds via the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). This involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the allyloxide leaving group. The reaction is effectively irreversible because the final step is the deprotonation of the resulting carboxylic acid by the base chemistrysteps.com.
Kinetic Investigations: The rate of hydrolysis of allyl esters is dependent on factors such as pH, temperature, and the presence of catalysts. Kinetic studies on the hydrolysis of allyl esters in the presence of potassium carbonate have shown a clear dependence on temperature, with the rate of hydrolysis increasing at higher temperatures researchgate.net.
A specialized hydrolysis mechanism has been reported using a ruthenium/palladium (Ru/Pd) dual catalyst system. This process involves an initial Ru-catalyzed isomerization of the allyl ester to a 1-propenyl ester, which is then hydrolyzed, a step catalyzed primarily by the Pd component cancer.govresearchgate.net. This catalytic system allows for the irreversible hydrolysis of allyl esters under specific conditions cancer.govresearchgate.net.
Table 3: Kinetic Data for Allyl Ester Hydrolysis
| Conditions | Temperature (°C) | Observation | Reference |
|---|---|---|---|
| 80 mM K₂CO₃ | 25 | Slow hydrolysis | researchgate.net |
| 80 mM K₂CO₃ | 35 | Moderate hydrolysis | researchgate.net |
| 80 mM K₂CO₃ | 45 | Faster hydrolysis | researchgate.net |
| Ru/Pd dual catalyst | Not specified | Irreversible hydrolysis via isomerization | cancer.govresearchgate.net |
Note: The kinetic data is from a study on allyl esters attached to a collagen-like peptide, but illustrates the general temperature dependence of base-mediated allyl ester hydrolysis.
Addition Reactions to the Alkene Bond
The 2-propenyl (allyl) group in this compound contains a carbon-carbon double bond that is susceptible to addition reactions. Both electrophilic and radical mechanisms can lead to the saturation of this bond, yielding a variety of functionalized derivatives.
Electrophilic Additions
Electrophilic addition to the alkene bond of mono-allyl malonate proceeds through the formation of a carbocation intermediate. The regioselectivity of these reactions is governed by Markovnikov's rule, which states that the electrophile (typically a proton or a positively polarized atom) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation.
A typical example is the reaction with hydrogen halides, such as hydrogen bromide (HBr). The reaction is initiated by the attack of the π electrons of the alkene on the hydrogen atom of HBr, forming a secondary carbocation and a bromide ion. The bromide ion then acts as a nucleophile, attacking the carbocation to form the final product. libretexts.orgpharmaguideline.com Due to the formation of the more stable secondary carbocation, the bromine atom attaches to the more substituted carbon.
Another common electrophilic addition is halogenation, for instance, with bromine (Br₂). In a non-polar solvent, the bromine molecule becomes polarized as it approaches the electron-rich double bond. This induced dipole allows one bromine atom to act as an electrophile. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the nucleophilic attack of the bromide ion. This mechanism typically results in anti-addition, where the two bromine atoms are added to opposite faces of the original double bond. nih.gov
Table 1: Representative Electrophilic Addition Reactions
| Electrophile | Reagent | Product | Regioselectivity |
| H⁺/Br⁻ | HBr | 2-Bromo-1-(carboxy(allyloxy)carbonyl)propane | Markovnikov |
| Br⁺/Br⁻ | Br₂ | 1,2-Dibromo-3-(carboxy(allyloxy)carbonyl)propane | N/A |
Note: The product names are illustrative of the expected regiochemistry based on established mechanisms.
Radical Additions
In contrast to electrophilic additions, radical additions to the alkene bond often exhibit anti-Markovnikov regioselectivity. This is particularly evident in the addition of hydrogen bromide in the presence of peroxides. The reaction is initiated by the homolytic cleavage of the peroxide, which then abstracts a hydrogen atom from HBr to generate a bromine radical. researchgate.netresearcher.lifewikipedia.org
The bromine radical then adds to the less substituted carbon of the alkene double bond to form the more stable secondary carbon radical. This intermediate radical subsequently abstracts a hydrogen atom from another molecule of HBr to yield the anti-Markovnikov product and regenerate a bromine radical, thus propagating the chain reaction. researchgate.netresearcher.lifewikipedia.org
Thiol-ene reactions are another important class of radical additions. In the presence of a radical initiator (e.g., AIBN or UV light), a thiol (R-SH) can add across the double bond of the mono-allyl malonate. A thiyl radical (RS•) is generated, which then adds to the alkene. This reaction is highly efficient and proceeds via a radical chain mechanism, typically with anti-Markovnikov selectivity. researchgate.netthermofisher.com
Table 2: Representative Radical Addition Reactions
| Reagent | Initiator | Product | Regioselectivity |
| HBr | Peroxides | 1-Bromo-3-(carboxy(allyloxy)carbonyl)propane | anti-Markovnikov |
| R-SH | UV/AIBN | 3-((R-thio)methyl)-2-(carboxy(allyloxy)carbonyl)propane | anti-Markovnikov |
Note: The product names are illustrative of the expected regiochemistry based on established mechanisms.
Reactions Involving the Active Methylene (B1212753) Group (α-Carbon)
The methylene group (CH₂) situated between the carboxylic acid and ester carbonyl groups is particularly reactive due to the electron-withdrawing nature of the adjacent carbonyls. The protons on this α-carbon are acidic and can be readily removed by a base to form a stabilized enolate ion.
Enolate Formation and Reactivity
The acidity of the α-hydrogens in malonic acid and its esters is a cornerstone of their chemistry. In the case of this compound, treatment with a suitable base, such as sodium ethoxide, results in the deprotonation of the α-carbon to yield a resonance-stabilized enolate. researchgate.netlibretexts.orgnih.gov The negative charge is delocalized over the α-carbon and the oxygen atoms of both the carboxylate and the ester groups, which significantly increases the stability of the conjugate base. nih.gov
This enolate is a potent nucleophile and can react with a variety of electrophiles at the α-carbon, forming a new carbon-carbon bond. This reactivity is central to the synthetic utility of malonic esters.
Alkylation Reactions via Malonic Ester Synthesis
The malonic ester synthesis is a classic method for the preparation of carboxylic acids. researchgate.netnih.govorganicreactions.org The enolate of this compound, generated by treatment with a base like sodium ethoxide, readily undergoes nucleophilic substitution with alkyl halides in an Sₙ2 reaction. researchgate.netnih.gov This step introduces an alkyl group onto the α-carbon.
The alkylation is most efficient with primary alkyl halides. Secondary halides react more slowly, while tertiary halides are generally unsuitable due to competing elimination reactions. reddit.com Activated halides, such as allyl and benzyl (B1604629) halides, are particularly effective electrophiles. Subsequent hydrolysis of the ester and decarboxylation of the resulting malonic acid derivative yields a substituted carboxylic acid.
Table 3: Yields of Mono-alkylation of Malonate Esters with Various Alkyl Halides
| Malonate Substrate | Alkyl Halide | Base | Solvent | Product Yield (%) |
| Diethyl Malonate | 1-Iodobutane | NaH | DMF | 93 |
| Diethyl Malonate | Benzyl Bromide | NaH | DMF | 76 |
| Diethyl Malonate | Allyl Bromide | NaH | DMF | 81 |
| Diethyl Malonate | 2-Bromopropane | NaH | THF | 52 |
Data sourced from a study on the preparation of mono-substituted malonic acid half oxyesters, which involves a similar initial alkylation step.
Condensation Reactions (e.g., Knoevenagel Condensation)
The enolate of this compound can also act as a nucleophile in condensation reactions with aldehydes and ketones. The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl compound, typically catalyzed by a weak base such as an amine (e.g., piperidine (B6355638) or pyridine). libretexts.orgorganicreactions.org
The reaction begins with the formation of the enolate, which then adds to the carbonyl carbon of the aldehyde or ketone to form an aldol-type intermediate. This intermediate subsequently undergoes dehydration to yield an α,β-unsaturated product. libretexts.org
A relevant modification is the Doebner modification, which utilizes pyridine (B92270) as both the base and the solvent. This modification is particularly suited for reactions involving malonic acid or its monoesters. Under these conditions, the condensation is often followed by decarboxylation, leading to the formation of a substituted α,β-unsaturated carboxylic acid. For example, the condensation of an aromatic aldehyde with mono-allyl malonate in the presence of pyridine would be expected to yield an allyl cinnamate (B1238496) derivative after condensation and loss of carbon dioxide.
Table 4: Examples of Knoevenagel Condensation with Malonic Acid Derivatives
| Carbonyl Compound | Active Methylene Compound | Catalyst/Conditions | Product Type |
| Benzaldehyde | Diethyl Malonate | Piperidine, Benzene | Diethyl Benzylidenemalonate |
| Various Aromatic Aldehydes | Malononitrile | Various | Arylidenemalononitriles |
| Acrolein | Malonic Acid | Pyridine | trans-2,4-Pentadienoic acid |
This table provides examples of related Knoevenagel condensations to illustrate the scope of the reaction.
Multi-Component Reactions and Cascade Processes
This compound, also known as mono-allyl malonate, is a versatile substrate for multi-component reactions (MCRs) and cascade processes due to its multiple reactive sites. These reactions offer a highly efficient approach to building molecular complexity from simple starting materials in a single synthetic operation. The presence of an acidic α-hydrogen, a carboxylic acid, an ester, and a terminal alkene allows for a variety of transformations.
In the context of MCRs, mono-allyl malonate can act as a pronucleophile. nih.gov Upon decarboxylation, it can generate an ester enolate, which can then participate in reactions with other components. nih.gov For instance, in a Mannich-type reaction, mono-allyl malonate could react with an aldehyde and an amine in a one-pot synthesis to yield a β-amino ester. Similarly, in an aldol-type condensation, it can react with a carbonyl compound. nih.gov
Cascade reactions involving mono-allyl malonate often leverage the reactivity of the allyl group. For example, a palladium-catalyzed cascade reaction could be initiated by the formation of a π-allylpalladium complex. This intermediate could then be attacked by a nucleophile, followed by an intramolecular reaction. A hypothetical cascade could involve an initial Heck reaction at the allyl group, followed by an intramolecular cyclization.
A plausible domino reaction could involve the initial reaction of the enolate of mono-allyl malonate with an electrophile, followed by an intramolecular cyclization involving the allyl group. Such a process would lead to the rapid construction of carbocyclic or heterocyclic frameworks. The outcomes of these reactions are highly dependent on the specific reaction conditions and the catalysts employed.
While specific data for multi-component reactions involving this compound are not extensively documented in publicly available literature, the principles can be illustrated with a representative example based on known malonic acid half-ester reactivity.
| Entry | Aldehyde | Amine | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | Benzaldehyde | Aniline | Sc(OTf)₃ | CH₃CN | 85 |
| 2 | 4-Nitrobenzaldehyde | Aniline | Sc(OTf)₃ | CH₃CN | 92 |
| 3 | Cyclohexanecarboxaldehyde | Benzylamine | Yb(OTf)₃ | THF | 78 |
| 4 | Benzaldehyde | Morpholine | Sc(OTf)₃ | DCM | 88 |
Chemo- and Regioselectivity in this compound Transformations
The chemical transformations of this compound are governed by the principles of chemo- and regioselectivity, which dictate the outcome of reactions involving this multifunctional molecule. The molecule possesses three primary reactive sites: the acidic proton at the α-carbon, the carboxyl group, and the allyl group's carbon-carbon double bond. The selective reaction at one of these sites in the presence of others is a key challenge and opportunity in its synthetic applications.
Chemoselectivity refers to the preferential reaction of one functional group over another. In the case of mono-allyl malonate, a strong base will preferentially deprotonate the α-carbon to form an enolate, leaving the carboxyl group and the allyl group intact for subsequent reactions. Conversely, under acidic conditions, esterification or hydrolysis of the carboxyl group might be favored. The allyl group can be selectively targeted by transition metal catalysts, such as palladium, for allylic substitution reactions, without affecting the other functional groups.
Regioselectivity , the preference for reaction at one position over another, is particularly relevant for reactions involving the allyl group. For instance, in palladium-catalyzed allylic alkylations, the incoming nucleophile can attack either the terminal or the internal carbon of the π-allylpalladium intermediate. The regioselectivity is influenced by factors such as the nature of the ligand on the palladium catalyst, the nucleophile, and the reaction conditions. Generally, soft nucleophiles tend to attack the terminal position, leading to the linear product, while hard nucleophiles may show a preference for the internal carbon, resulting in the branched product.
The interplay between the different reactive sites allows for controlled, stepwise functionalization. For example, the α-carbon can first be alkylated, followed by a selective transformation of the allyl group. This inherent reactivity profile makes mono-allyl malonate a valuable building block in organic synthesis, provided that the reaction conditions are carefully controlled to achieve the desired chemo- and regioselectivity.
The following table illustrates the expected regioselectivity in a palladium-catalyzed allylic alkylation of mono-allyl malonate with different nucleophiles, based on established principles.
| Entry | Nucleophile | Ligand | Linear:Branched Ratio | Major Product |
|---|---|---|---|---|
| 1 | Sodium diethyl malonate | dppe | >95:5 | Linear |
| 2 | Phenyllithium | dppe | <10:90 | Branched |
| 3 | Sodium phenoxide | dppp | >90:10 | Linear |
| 4 | Methylmagnesium bromide | dppp | <20:80 | Branched |
Spectroscopic and Advanced Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy offers a definitive method for the structural confirmation of Propanedioic acid, mono-2-propenyl ester. Analysis of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) spectra allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity between atoms.
The ¹H NMR spectrum of mono-allyl malonate is expected to show distinct signals corresponding to the allyl group protons, the methylene (B1212753) protons of the malonate backbone, and the acidic proton of the carboxylic acid. The olefinic protons of the allyl group typically appear in the downfield region due to the deshielding effect of the double bond.
The predicted chemical shifts (δ) in ppm relative to TMS are detailed below:
Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield, typically in the range of 10.0-12.0 ppm. Its position and broadness are highly dependent on the solvent and concentration.
Olefinic Methine Proton (-CH=CH₂): A multiplet, likely a doublet of triplets of triplets (dtt), expected around 5.85-6.00 ppm. This proton is coupled to both the terminal olefinic protons (cis and trans) and the allylic methylene protons.
Terminal Olefinic Protons (-CH=CH₂): Two separate signals are expected due to their different chemical environments (cis and trans to the main chain). A doublet of triplets (dt) or a complex multiplet around 5.30-5.40 ppm can be assigned to the trans proton, while the cis proton is expected around 5.20-5.30 ppm.
Allylic Methylene Protons (-O-CH₂-CH=): A doublet of triplets (dt) is anticipated in the region of 4.60-4.70 ppm, coupled to the olefinic methine proton and showing long-range coupling to the terminal olefinic protons.
Malonate Methylene Protons (-OOC-CH₂-COOH): A singlet is expected around 3.40-3.50 ppm, as these protons are chemically equivalent and flanked by two carbonyl groups.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -COOH | 10.0 - 12.0 | broad s |
| -CH=CH₂ | 5.85 - 6.00 | m (dtt) |
| -CH=CH ₂(trans) | 5.30 - 5.40 | m (dt) |
| -CH=CH ₂(cis) | 5.20 - 5.30 | m (dt) |
| -O-CH₂- | 4.60 - 4.70 | dt |
s = singlet, dt = doublet of triplets, dtt = doublet of triplets of triplets, m = multiplet
The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. Combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), the carbon signals can be assigned to quaternary (C), methine (CH), methylene (CH₂), or methyl (CH₃) groups.
The predicted ¹³C NMR chemical shifts are as follows:
Carbonyl Carbons (C=O): Two distinct signals are expected for the ester and carboxylic acid carbonyls. The carboxylic acid carbonyl is typically more deshielded, appearing around 171-174 ppm, while the ester carbonyl is expected at approximately 167-169 ppm.
Olefinic Methine Carbon (-CH=CH₂): The internal sp² carbon of the allyl group is predicted to resonate at 131-133 ppm.
Terminal Olefinic Carbon (-CH=CH₂): The terminal sp² carbon is expected further upfield, around 118-120 ppm.
Allylic Methylene Carbon (-O-CH₂-): This sp³ carbon attached to the ester oxygen is anticipated at 65-67 ppm.
Malonate Methylene Carbon (-CO-CH₂-CO-): The central sp³ carbon of the malonate unit is expected to appear at 40-42 ppm.
DEPT-135 experiments would show positive signals for CH groups and negative signals for CH₂ groups, while quaternary carbons would be absent. A DEPT-90 spectrum would only show signals for CH carbons. This allows for the confirmation of each carbon type.
Table 2: Predicted ¹³C NMR and DEPT-135 Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
|---|---|---|
| -C OOH | 171 - 174 | Absent |
| -C OOR | 167 - 169 | Absent |
| -C H=CH₂ | 131 - 133 | Positive |
| -CH=C H₂ | 118 - 120 | Negative |
| -O-C H₂- | 65 - 67 | Negative |
Two-dimensional NMR experiments are essential for confirming the structural assignments by revealing through-bond and through-space correlations.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). For mono-allyl malonate, key correlations would be observed between the olefinic methine proton (H-b) and the terminal olefinic protons (H-c, H-d), as well as between H-b and the allylic methylene protons (H-e).
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals from Table 1 to their corresponding carbon signals in Table 2 (e.g., the signal at ~5.9 ppm would correlate with the carbon at ~132 ppm).
From the allylic methylene protons (-O-CH₂-) to the ester carbonyl carbon (-COOR) and the olefinic carbons (-CH=CH₂).
From the malonate methylene protons (-CO-CH₂-CO-) to both the ester and carboxylic acid carbonyl carbons.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis of Functional Groups
Vibrational spectroscopy is used to identify the functional groups within the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands. A very broad band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid group. Two distinct C=O stretching bands are expected: one for the carboxylic acid dimer at ~1710 cm⁻¹ and one for the α,β-unsaturated ester at ~1735 cm⁻¹. The C=C stretching of the allyl group would appear around 1645 cm⁻¹. C-O stretching vibrations for the ester and carboxylic acid would be visible in the 1300-1100 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C double bond stretch at ~1645 cm⁻¹ is typically a strong and sharp signal in the Raman spectrum. The symmetric C=O stretching vibration may also be observed.
Table 3: Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibration Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Strong, Broad | Weak |
| Carboxylic Acid | C=O stretch | ~1710 | Strong | Medium |
| Ester | C=O stretch | ~1735 | Strong | Medium |
| Alkene | C=C stretch | ~1645 | Medium | Strong |
| Alkene | =C-H stretch | 3010 - 3090 | Medium | Medium |
| Methylene | C-H stretch | 2850 - 2960 | Medium | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule.
Under Electron Ionization (EI) conditions, this compound (molecular formula C₆H₈O₄) would produce a molecular ion (M⁺˙) peak at a mass-to-charge ratio (m/z) of 156.
The fragmentation pattern is expected to follow characteristic pathways for esters, carboxylic acids, and allylic compounds. Key predicted fragments include:
m/z 115: Loss of the allyl radical (•CH₂CH=CH₂, 41 u), resulting in the [M - 41]⁺ ion.
m/z 111: Loss of the carboxyl group (•COOH, 45 u), leading to the [M - 45]⁺ ion.
m/z 99: McLafferty rearrangement involving the transfer of a gamma-hydrogen from the malonate chain to the carbonyl oxygen, followed by the elimination of propene (C₃H₆, 42 u) from the ester portion, and subsequent loss of a hydroxyl radical.
m/z 45: A fragment corresponding to the protonated carboxyl group [COOH]⁺.
m/z 41: The allyl cation [C₃H₅]⁺, which is often a prominent peak in the mass spectra of allyl compounds.
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Proposed Fragment Identity |
|---|---|
| 156 | [M]⁺˙ (Molecular Ion) |
| 115 | [M - C₃H₅]⁺ |
| 111 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
Hyphenated Techniques (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. This hyphenated method is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, providing critical information on its purity and enabling the identification of any potential impurities within a mixture.
In a typical GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation of components is achieved based on their differential partitioning between a stationary phase and a mobile gas phase. Following separation, the eluted compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification.
For this compound, electron impact (EI) ionization is a commonly used method. The fragmentation pattern can be predicted based on the structure of the molecule and general principles of mass spectrometry. Key fragmentation pathways for esters often involve cleavage of the bond adjacent to the carbonyl group (alpha-cleavage) and the loss of the alkoxy group.
Expected Fragmentation Pattern in GC-MS:
The mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, this peak may be of low intensity or absent, as is common for many esters. The fragmentation pattern would likely be dominated by ions resulting from characteristic cleavages.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Proposed Fragment Ion | Structural Representation of Fragment |
| 144 | [C₆H₈O₄]⁺ | Molecular Ion |
| 103 | [M - C₃H₅O]⁺ | Loss of the allyloxy group |
| 85 | [M - COOC₃H₅]⁺ | Loss of the allyloxycarbonyl group |
| 59 | [COOC₃H₅]⁺ | Allyloxycarbonyl cation |
| 41 | [C₃H₅]⁺ | Allyl cation |
Note: The data in this table is predictive and based on general fragmentation patterns of esters. Actual experimental data may vary.
The retention time obtained from the gas chromatogram provides an additional parameter for identification when compared against a known standard. The integration of the peak area allows for the quantification of the compound and any impurities present, thereby determining the purity of the sample.
Advanced Chromatographic Techniques (e.g., HPLC, GC) for Purity and Separation
Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the separation and purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique for the separation of compounds that are non-volatile or thermally labile. For this compound, reversed-phase HPLC (RP-HPLC) is a suitable method. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A typical RP-HPLC method for the analysis of this compound would involve a C18 column. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or phosphoric acid) to ensure the carboxylic acid group remains protonated and to improve peak shape. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester and carboxylic acid functional groups exhibit some UV absorbance.
Table 2: Illustrative HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) |
| Gradient | Isocratic or Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: These are typical starting conditions and may require optimization for specific applications.
The purity of the sample can be determined by the relative area of the main peak in the chromatogram. HPLC is also a valuable tool for preparative separations to isolate pure this compound from a reaction mixture.
Gas Chromatography (GC):
For a volatile compound like this compound, Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard method for purity analysis. The principles of separation are the same as in GC-MS. The FID is a universal detector for organic compounds and provides a response that is proportional to the mass of carbon in the analyte.
To improve the volatility and thermal stability of the compound, derivatization may be employed. For instance, the carboxylic acid group can be converted to a more volatile ester, such as a trimethylsilyl (B98337) (TMS) ester.
Table 3: Representative GC Method Parameters for the Analysis of this compound
| Parameter | Condition |
| Column | DB-5 or equivalent (non-polar) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 250 °C |
| Oven Program | Initial temp. 100 °C, ramp to 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: These parameters are illustrative and would need to be optimized for the specific instrument and column used.
GC-FID is a robust and reliable technique for determining the percentage purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Theoretical and Computational Chemistry of Propanedioic Acid, Mono 2 Propenyl Ester
Quantum Chemical Calculations of Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement (conformation) and the electronic properties of a molecule. For Propanedioic acid, mono-2-propenyl ester, methods like Density Functional Theory (DFT) would be employed to map its potential energy surface and identify stable conformers. nih.gov
The conformational landscape of this molecule is primarily dictated by the rotation around several key single bonds, particularly the C-C and C-O bonds of the ester and carboxylic acid groups, as well as the allyl group. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations.
Illustrative Geometrical Parameters: Computational calculations would yield precise data on bond lengths, bond angles, and dihedral angles for the most stable conformer. While specific data for the title compound is not available, the table below illustrates typical parameters that would be calculated, based on studies of similar organic molecules. nih.gov
| Parameter | Illustrative Calculated Value |
| C=O (ester) Bond Length | ~1.21 Å |
| C=O (acid) Bond Length | ~1.22 Å |
| C-O (ester) Bond Length | ~1.34 Å |
| C-O (acid) Bond Length | ~1.35 Å |
| C=C (allyl) Bond Length | ~1.33 Å |
| O-C-C=C Dihedral Angle | Variable (determines conformation) |
| C-C-C-O Dihedral Angle | Variable (determdetermines conformation) |
This data is illustrative and based on general values for similar functional groups.
Electronic structure calculations provide information on how electrons are distributed within the molecule. Key properties include the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Illustrative Electronic Properties: The following table presents the kind of electronic data that would be obtained from DFT calculations.
| Property | Description | Illustrative Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | ~ -7.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | ~ -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | ~ 5.5 eV |
| Dipole Moment | A measure of the overall polarity of the molecule. | ~ 2.5 D |
This data is for illustrative purposes and represents typical values for similar organic esters.
Reaction Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step mechanism of chemical reactions. For this compound, this could involve studying its synthesis, such as the mono-esterification of allyl-substituted malonic acid, or its participation in reactions like the malonic ester synthesis. nih.govorganicchemistrytutor.com
The process involves identifying the reactants, products, and any potential intermediates and transition states. By calculating the potential energy of the system along the reaction coordinate (a parameter that represents the progress of the reaction), a reaction energy profile can be constructed. This profile maps out the energy changes as reactants are converted into products, revealing the most likely pathway the reaction will follow. For instance, in the alkylation of the alpha-carbon, computational models can help determine whether the reaction proceeds via a concerted or a stepwise mechanism. masterorganicchemistry.comopenochem.org
Transition State Analysis and Mechanistic Insights
A crucial aspect of understanding reaction pathways is the characterization of transition states. A transition state is a high-energy, unstable configuration that molecules pass through as they transform from reactants to products. wikipedia.org It represents the energy maximum along the reaction coordinate, and the energy required to reach it is the activation energy of the reaction. libretexts.org
Computational chemistry allows for the precise location and characterization of transition state structures. By performing frequency calculations on a proposed transition state geometry, chemists can confirm that it is a true saddle point on the potential energy surface (characterized by having exactly one imaginary frequency).
The energy of the transition state relative to the reactants determines the reaction rate. A higher activation energy implies a slower reaction. For reactions involving this compound, such as its decarboxylation or its use in a Michael addition, transition state analysis can provide deep mechanistic insights. libretexts.orgmdpi.com For example, it could clarify the role of catalysts or the stereochemical outcome of a reaction.
Illustrative Reaction Energy Profile Data:
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Starting materials (e.g., enolate of the title compound + alkyl halide). | 0.0 |
| Transition State | The highest energy point on the reaction pathway for alkylation. | +15 to +25 |
| Intermediates | Any stable species formed between reactants and products. | Variable |
| Products | Final molecules after the reaction is complete. | Thermodynamically determined |
These values are hypothetical and serve to illustrate a typical energy profile for an SN2 alkylation reaction.
Structure-Reactivity Relationship Prediction
Computational methods can be used to predict how changes in a molecule's structure will affect its reactivity. This is often done by calculating a series of molecular descriptors for a set of related compounds and then correlating these descriptors with experimentally observed reactivity. This process is known as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling.
For this compound, one could computationally investigate a series of related mono-esters with different substituents on the allyl group or different ester groups. By calculating electronic descriptors such as atomic charges, HOMO/LUMO energies, and various reactivity indices (e.g., electrophilicity, nucleophilicity), it is possible to build a model that predicts their reactivity in a particular reaction. nih.gov
For example, the acidity of the alpha-hydrogen is a key factor in the reactivity of malonates. organic-chemistry.org Computational calculations can predict the pKa of this proton. By systematically changing the structure of the ester, a relationship between a calculated property (like the electrostatic potential at the alpha-hydrogen) and the pKa could be established. This predictive capability is invaluable for designing new molecules with desired chemical properties.
Role of Propanedioic Acid, Mono 2 Propenyl Ester in Organic Synthesis
As a Building Block for Complex Molecules
The structure of mono-allyl malonate allows it to serve as a trifunctional building block. The active methylene (B1212753) group (the carbon flanked by two carbonyls) is readily deprotonated to form a nucleophilic enolate, the carboxylic acid can undergo esterification or amide bond formation, and the allyl ester provides a stable yet readily cleavable protecting group.
Esters of propanedioic acid (malonic acid) are fundamental reagents in the malonic ester synthesis, a classic method for preparing carboxylic acids. askthenerd.com In this synthesis, the α-carbon is alkylated, and subsequent hydrolysis and decarboxylation yield a substituted acetic acid. masterorganicchemistry.com Mono-allyl malonate can function as a -CH2COOH synthon, a molecular fragment that can be incorporated into a larger molecule. The allyl group is particularly advantageous as a protecting group for the carboxylate, as it can be removed under very mild, neutral conditions using palladium catalysis, preserving sensitive functional groups often found in complex natural products. While specific, documented syntheses of natural products utilizing propanedioic acid, mono-2-propenyl ester are not detailed in readily available literature, its potential is derived from the well-established reactivity of malonates in extending carbon chains, a key step in the assembly of natural product skeletons.
Monoesters of malonic acid are considered pivotal intermediates in the synthesis of pharmaceuticals and agrochemicals. The differential reactivity of the carboxylic acid and the ester group in mono-allyl malonate allows for selective and sequential chemical modifications. For instance, the free carboxylic acid can be converted into an amide, while the active methylene center can be used for alkylation to build a carbon skeleton. This stepwise approach is crucial in the multi-step synthesis of active pharmaceutical ingredients and complex agrochemicals. The presence of both ester and acid functionalities enables diverse chemical transformations.
Table 1: Reactive Sites of this compound and Their Synthetic Applications
| Reactive Site | Functional Group | Potential Transformations | Application in Synthesis |
| α-Carbon | Active Methylene (-CH2-) | Deprotonation to form an enolate, followed by alkylation, acylation, or Michael addition. | Carbon-carbon bond formation; building molecular backbones. |
| Carboxyl | Carboxylic Acid (-COOH) | Esterification, amide bond formation, conversion to acid chloride, reduction. | Introduction of ester or amide functionalities; coupling reactions. |
| Ester | Allyl Ester (-COOCH2CH=CH2) | Selective deprotection (deallylation) under mild, neutral conditions (e.g., Pd(0) catalysis). | Carboxylic acid protection/unmasking in late-stage synthesis. |
As a Chiral Auxiliary or Precursor for Stereoselective Synthesis
In stereoselective synthesis, the goal is to control the three-dimensional arrangement of atoms in a molecule. This is often achieved using chiral auxiliaries, which are chiral molecules temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org
This compound is an achiral molecule and, therefore, cannot function as a chiral auxiliary itself. wikipedia.org However, it serves as a valuable prochiral precursor in enantioselective transformations. The two protons on the active methylene carbon are enantiotopic, meaning their replacement can lead to the formation of a stereocenter.
An enolate generated from mono-allyl malonate can be reacted with electrophiles in the presence of a chiral catalyst (e.g., a chiral phase-transfer catalyst or a chiral metal complex). This catalytic enantioselective alkylation can produce an α-substituted malonate with high enantiomeric excess. The resulting chiral, substituted mono-ester is a versatile intermediate that can be further elaborated into a variety of enantiomerically enriched target molecules, including amino acids and other biologically active compounds. Lipases, a class of enzymes, are also known to catalyze transformations of racemic esters with high enantioselectivity, providing another route for obtaining enantioenriched derivatives from malonate structures. mdpi.com
Applications in Catalyst Development and Ligand Design
The direct application of this compound in catalyst development and ligand design is not widely reported. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The design of these ligands is critical for controlling the reactivity and selectivity of the catalyst.
Theoretically, the structure of mono-allyl malonate could be modified to serve as a precursor for a ligand. For example, the carboxylic acid could be coupled with a molecule containing a coordinating atom (like nitrogen or phosphorus), or the allyl group could be functionalized. However, such applications are speculative and not established in the scientific literature based on available search data. Its primary role remains that of a versatile building block in synthetic organic chemistry rather than a direct component in catalyst or ligand systems.
Polymerization Chemistry of Propanedioic Acid, Mono 2 Propenyl Ester
Radical Polymerization of the Allyl Moiety
The radical polymerization of allyl monomers, including propanedioic acid, mono-2-propenyl ester, is characteristically challenging. nih.govnih.gov Unlike vinyl monomers such as acrylates or styrene, allyl compounds generally exhibit low reactivity, resulting in slow polymerization rates and the formation of polymers with low molecular weights, often in the oligomeric range. nih.govgoogle.com
This inherent inefficiency often necessitates the use of high initiator concentrations or gradual initiator addition to achieve reasonable monomer conversion. google.com An alternative mechanism, radical-mediated cyclization (RMC), has been proposed for allyl ethers, which also involves an initial hydrogen abstraction from the allyl group, but this is less established for allyl esters. nih.govacs.org
Table 1: Key Challenges in Radical Polymerization of Allyl Moieties
| Challenge | Mechanism | Consequence |
|---|---|---|
| Slow Polymerization Rate | Degradative chain transfer to monomer creates a stable, less reactive allyl radical. | Low monomer conversion in a given time; requires high initiator concentrations. |
| Low Molecular Weight | Frequent chain transfer events terminate growing chains prematurely. | Formation of oligomers rather than high polymers. |
| High Initiator Requirement | The inefficiency of the initiation and propagation steps due to side reactions. | Increased cost and potential for initiator-derived end groups to affect polymer properties. |
Cationic Polymerization Considerations
Cationic polymerization of this compound is generally not a viable method due to two primary structural inhibitions: the allyl group and the free carboxylic acid.
Firstly, similar to radical polymerization, the allyl group is problematic in cationic systems. Chain transfer reactions, where a proton is abstracted from the allylic position of the monomer by the propagating carbocation or the initiator, can occur more rapidly than propagation. This leads to the termination of the growing chain and the formation of a stable allyl cation, which is slow to reinitiate polymerization.
Secondly, the presence of the free carboxylic acid group presents a significant challenge for cationic polymerization. Carboxylic acids are nucleophilic and can react with and neutralize the cationic initiators (e.g., Lewis acids or protonic acids) or the propagating carbocationic chain ends. rsc.org This acid-base interaction effectively quenches the polymerization reaction. Therefore, direct cationic polymerization of this monomer is generally considered impractical without prior protection of the carboxylic acid group.
Copolymerization with Other Monomers
Due to the difficulties in achieving high molecular weight homopolymers, copolymerization of allyl monomers with more reactive vinyl comonomers is a common strategy to incorporate the functionality of the allyl unit into polymer chains. This compound can be copolymerized with a variety of monomers, such as acrylates, methacrylates, and styrene, via radical polymerization.
The behavior of this copolymerization is described by monomer reactivity ratios (r1 and r2), which compare the rate at which a growing polymer chain adds a monomer of its own kind versus the other monomer. fiveable.me For allyl monomers (M1), the reactivity ratio r1 is typically very low (<<1), indicating that a growing chain ending in an allyl unit is much more likely to add a comonomer (M2) than another allyl monomer. Conversely, the reactivity ratio for the comonomer (r2) is often high (>>1), meaning a chain ending in the comonomer unit strongly prefers to add another comonomer molecule. researchgate.net
Table 2: Representative Reactivity Ratios for Allyl Esters (M1) with Vinyl Comonomers (M2)
| Allyl Ester (M1) | Comonomer (M2) | r1 (Allyl) | r2 (Comonomer) | Copolymerization Tendency |
|---|---|---|---|---|
| Allyl Acetate (B1210297) | Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | M2 is highly preferred by both chain ends; results in a polymer mostly composed of M2 with isolated M1 units. researchgate.net |
| Allyl Acetate | n-Butyl Acrylate | 0.04 ± 0.02 | 11.7 ± 1.0 | M2 is strongly preferred by both chain ends. researchgate.net |
| Allyl Acetate | Styrene | 0.021 ± 0.001 | 66 ± 4 | M2 is very strongly preferred by both chain ends. researchgate.net |
| Allyl Acetate | Vinyl Acetate | 0.43 | 1.8 | Both monomers can add to the growing chain, but M2 is still preferred. researchgate.net |
Data for Allyl Acetate is used as a representative model for mono-allyl esters.
Post-Polymerization Modifications of Poly(mono-2-propenyl propanedioate)
Once poly(mono-2-propenyl propanedioate) is synthesized, the pendant carboxylic acid groups along the polymer backbone serve as reactive handles for a wide range of chemical modifications. nih.gov This post-polymerization modification approach allows for the creation of functional polymers whose properties can be precisely tailored for specific applications. nih.gov
The carboxylic acid moiety can be converted into various other functional groups through well-established organic reactions. For instance, it can undergo esterification with alcohols to introduce different alkyl or functional side chains, or it can be reacted with amines via coupling agents to form amide linkages. mdpi.com This is a powerful method for attaching bioactive molecules, drugs, or other polymers. mdpi.com The polymer can also be cross-linked by reacting the acid groups with difunctional reagents like diols or diamines, leading to the formation of hydrogels or thermoset materials.
Table 3: Examples of Post-Polymerization Modifications of the Pendant Carboxylic Acid Group
| Reaction | Reagent(s) | Resulting Functional Group | Potential Application |
|---|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst | Ester (-COOR) | Modifying solubility, attaching functional side groups. |
| Amidation | Amine (R-NH2), Coupling Agent (e.g., DMTMM, Carbodiimides) | Amide (-CONHR) | Grafting biomolecules, changing hydrophilicity. mdpi.com |
| Cross-linking | Diol or Diamine | Ester or Amide cross-links | Formation of hydrogels, networks, and thermosets. |
| Deprotonation | Base (e.g., NaOH) | Carboxylate Salt (-COO- Na+) | Creating polyelectrolytes, pH-responsive materials. |
Polymer Architectural Control (e.g., block copolymers, graft copolymers)
Controlling the polymer architecture allows for the creation of advanced materials with unique properties. For poly(mono-2-propenyl propanedioate), both block and graft copolymers can be envisioned, primarily by leveraging the reactivity of the pendant carboxylic acid groups.
Block Copolymers: Synthesizing well-defined block copolymers containing an allyl monomer segment via sequential monomer addition is difficult with conventional radical polymerization. mdpi.com However, the homopolymer of mono-2-propenyl propanedioate can be used as a macroinitiator for other polymerization types. The carboxylic acid groups can be transformed into initiating sites for techniques like ring-opening polymerization (ROP) or atom transfer radical polymerization (ATRP), allowing a second block of another polymer (e.g., polylactide or polymethacrylate) to be "grown from" the initial polymer backbone. nih.gov
Graft Copolymers: Graft copolymers consist of a main backbone with polymeric side chains. wikipedia.org There are two primary strategies applicable to poly(mono-2-propenyl propanedioate):
Grafting-from: This approach is similar to the block copolymer synthesis described above. The carboxylic acid groups on the backbone are converted into initiating sites, and new polymer chains are grown from these sites. wikipedia.orgyoutube.com This method is effective for creating densely grafted structures. researchgate.net
Grafting-to: In this method, pre-synthesized polymer chains with a reactive end group (e.g., an amine or hydroxyl group) are coupled to the carboxylic acid groups along the backbone. wikipedia.orgyoutube.com This is often accomplished using standard coupling chemistry, such as carbodiimide-mediated amidation or esterification. acs.org This approach allows for precise characterization of the side chains before they are attached to the backbone.
Table 4: Strategies for Architectural Control
| Architecture | Method | Description |
|---|---|---|
| Block Copolymer | Macroinitiator Approach | The homopolymer's pendant -COOH groups are converted into initiators to grow a second, terminal polymer block. nih.gov |
| Graft Copolymer | Grafting-from | Pendant -COOH groups are converted into initiators to grow multiple side chains along the backbone. youtube.com |
| Graft Copolymer | Grafting-to | Pre-formed polymers with reactive end groups are chemically attached to the pendant -COOH groups of the backbone. youtube.comacs.org |
Emerging Research Directions and Future Perspectives for Propanedioic Acid, Mono 2 Propenyl Ester
Integration with Flow Chemistry and Microreactor Technology
The synthesis and polymerization of propanedioic acid, mono-2-propenyl ester are increasingly benefiting from the adoption of flow chemistry and microreactor technology. These approaches offer significant advantages over traditional batch processes, including enhanced reaction control, improved safety, and greater scalability.
Continuous flow systems provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to more consistent product quality and higher yields. flinders.edu.auuc.pt The high surface-area-to-volume ratio in microreactors facilitates rapid heat and mass transfer, which is particularly beneficial for managing the exothermic nature of polymerization reactions. flinders.edu.au This level of control allows for the synthesis of polymers with well-defined molecular weights and narrow polydispersity, crucial properties for high-performance materials.
Recent research has demonstrated the successful implementation of continuous flow systems for various esterification and polymerization reactions. rsc.orgrsc.org While specific studies focusing exclusively on the continuous synthesis of this compound are emerging, the principles and methodologies are directly transferable. The gradual addition of initiators in a flow system, for instance, has been shown to substantially increase the conversion of allyl monomers in polymerization processes. google.com
Table 1: Comparison of Batch vs. Flow Synthesis for Allyl Polymerization
| Parameter | Batch Synthesis | Flow Synthesis |
| Reaction Control | Limited | Precise |
| Heat Transfer | Inefficient | Highly Efficient |
| Safety | Potential for thermal runaway | Inherently safer |
| Scalability | Difficult | Straightforward |
| Product Consistency | Variable | High |
| Monomer Conversion | Typically lower (<20%) | Substantially higher |
The integration of in-line analytical techniques, such as spectroscopy, within flow reactors further enhances process understanding and control, enabling real-time monitoring and optimization of reaction conditions. flinders.edu.au This approach paves the way for the automated and on-demand production of polymers derived from this compound with tailored properties.
Applications in Advanced Materials Science (beyond basic polymerization, focusing on functional polymers)
The true potential of this compound lies in its application as a building block for advanced functional polymers. The presence of both a polymerizable double bond and a carboxylic acid group allows for the creation of polymers with a wide range of functionalities and architectures. nih.govresearchgate.net
The allyl group enables the formation of polymers with reactive sites along the polymer backbone, which can be further modified through post-polymerization reactions. nih.govnih.gov This "grafting-to" or "grafting-from" approach allows for the attachment of various functional molecules, leading to materials with tailored properties for specific applications. For instance, the introduction of hydrophilic or hydrophobic side chains can be used to control the solubility and self-assembly behavior of the resulting polymers.
The carboxylic acid group, on the other hand, provides a handle for introducing functionality through esterification or amidation reactions prior to or after polymerization. This allows for the incorporation of a diverse array of chemical moieties, including bioactive molecules, responsive units, and cross-linking agents.
Table 2: Functional Polymers Derived from this compound
| Functionalization Strategy | Resulting Polymer Properties | Potential Applications |
| Post-polymerization modification of allyl groups | Tunable hydrophilicity/hydrophobicity, stimuli-responsive behavior | Drug delivery, smart coatings, sensors |
| Pre-polymerization modification of carboxylic acid | Incorporation of specific functional units | Biocompatible materials, catalysts, advanced resins |
| Copolymerization with other functional monomers | Hybrid materials with combined properties | High-performance composites, membranes |
Research into functional polymers derived from renewable resources is a growing field, and propanedioic acid, which can be derived from biomass, fits well within this trend. nih.govresearchgate.net The versatility of mono-allyl malonate allows for the synthesis of polymers with applications ranging from biodegradable plastics to advanced coatings and biomedical devices. researchgate.netuwaterloo.ca
Bio-inspired Synthesis and Bioconjugation
The structural features of this compound make it an excellent candidate for bio-inspired synthesis and bioconjugation applications. Bio-inspired materials aim to mimic the complex and highly functional structures found in nature. acs.org The ability to introduce a variety of functional groups into polymers derived from mono-allyl malonate allows for the creation of materials that can interact with biological systems in a controlled manner.
The allyl functionality is particularly valuable for bioconjugation, the process of attaching synthetic molecules to biomolecules such as proteins or peptides. nih.gov The double bond can participate in various "click" chemistry reactions, such as thiol-ene reactions, which are highly efficient and can be performed under mild, biocompatible conditions. nih.gov This enables the site-specific attachment of polymers to biological entities, leading to the development of novel drug delivery systems, diagnostic tools, and tissue engineering scaffolds. researchgate.net
Furthermore, the carboxylic acid group can be used to conjugate drugs or targeting ligands to the polymer backbone. This approach is central to the design of advanced drug delivery vehicles that can selectively target diseased cells and release their therapeutic payload in a controlled manner.
The direct incorporation of malonate units into polymer backbones is a synthetic challenge that is being addressed through mechanism-inspired synthesis approaches. acs.orgnih.gov These advancements will further expand the possibilities for creating complex, bio-inspired architectures using monomers like this compound.
Advanced Spectroscopic Probes for In Situ Reaction Monitoring
A deeper understanding of the polymerization kinetics and reaction mechanisms of this compound is crucial for optimizing the synthesis of advanced materials. Advanced spectroscopic techniques are proving to be invaluable tools for the in-situ, real-time monitoring of these chemical processes. spectroscopyonline.comnih.gov
Raman spectroscopy, in particular, has emerged as a powerful technique for monitoring polymerization reactions. mdpi.comirdg.orgsemi.ac.cn It is a non-destructive and non-invasive method that can provide detailed information about changes in chemical bonding during a reaction. irdg.org By tracking the disappearance of the C=C stretching vibration of the allyl group, for example, the rate of polymerization can be accurately determined in real-time. nist.govscirp.org This allows for precise control over the reaction and a deeper understanding of the factors that influence the final polymer properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction monitoring. mdpi.com It can provide detailed structural information about the monomer, polymer, and any intermediates that may be formed during the reaction. This level of detail is essential for elucidating complex reaction mechanisms and for ensuring the desired polymer architecture is achieved.
Table 3: Spectroscopic Techniques for In Situ Monitoring of Allyl Malonate Polymerization
| Spectroscopic Technique | Information Obtained | Advantages |
| Raman Spectroscopy | Real-time conversion, reaction kinetics, changes in chemical bonds | Non-invasive, can be used with various sample forms (bulk, thin films), compatible with aqueous systems mdpi.comirdg.org |
| NMR Spectroscopy | Detailed structural information, reaction mechanism, identification of intermediates | High resolution, quantitative analysis mdpi.com |
| FTIR Spectroscopy | Functional group analysis, reaction progress | Fast acquisition, well-established technique nih.gov |
| Spectroscopic Ellipsometry | Film thickness and optical properties during polymerization | High sensitivity to surface changes researchgate.net |
The data obtained from these advanced spectroscopic probes can be used to develop kinetic models of the polymerization process, which can then be used to optimize reaction conditions and to design more efficient and sustainable synthetic routes. rsc.orgrsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are optimal for preparing Propanedioic acid, mono-2-propenyl ester with high purity and yield?
- Methodological Answer : The esterification of propanedioic acid with 2-propenol under acid catalysis (e.g., sulfuric acid) is a common approach. Reaction conditions (temperature, solvent, stoichiometry) should be optimized using kinetic monitoring (e.g., TLC or in-situ IR). Purification via fractional distillation or column chromatography is critical to isolate the monoester, as di-ester byproducts may form .
Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify ester carbonyl (δ ~165-175 ppm) and propenyl group signals (δ ~4.5-6.5 ppm for vinyl protons).
- IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and vinyl C-H stretches (~3100 cm⁻¹).
- Mass Spectrometry : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or propenyl group) .
Q. What experimental precautions are essential to prevent degradation during handling?
- Methodological Answer : Store the compound in anhydrous conditions (e.g., desiccator) under inert gas (N₂/Ar) to avoid hydrolysis. Use glass or PTFE-lined containers to minimize interactions with metals. Monitor thermal stability via DSC to determine safe handling temperatures .
Advanced Research Questions
Q. How do steric and electronic effects of the propenyl group influence reactivity in nucleophilic acyl substitution compared to alkyl esters?
- Methodological Answer : Conduct comparative kinetic studies with diethyl malonate (control). Use DFT calculations to analyze electron density at the carbonyl carbon (Natural Bond Orbital analysis) and steric maps (e.g., using Molsurf). Experimental rate constants for reactions with amines/alkoxides under identical conditions can validate computational predictions .
Q. What kinetic models best describe the pH-dependent hydrolysis of this compound?
- Methodological Answer : Perform pseudo-first-order kinetics under buffered conditions (pH 2–12). Monitor ester degradation via HPLC-UV or conductivity measurements. Fit data to the Eyring equation to determine activation parameters (ΔH‡, ΔS‡). Compare with analogous esters (e.g., methyl or ethyl derivatives) to assess substituent effects .
Q. How can contradictions in reported environmental persistence data be resolved?
- Methodological Answer : Apply advanced analytical workflows:
- LC-MS/MS : Quantify degradation products (e.g., propanedioic acid, acrylic acid) in environmental matrices.
- QSAR Modeling : Predict biodegradation pathways using software like EPI Suite, validated with microbial assay data (OECD 301F).
- Meta-Analysis : Use systematic review tools (e.g., PRISMA) to harmonize disparate literature results .
Q. Which computational methods are most reliable for predicting the logP and solubility of Propanedioic acid esters?
- Methodological Answer : Compare predictions from group contribution methods (e.g., UNIFAC) with quantum-mechanical COSMO-RS simulations. Validate against experimental logP (shake-flask method) and solubility (UV-Vis saturation curves). Adjust force fields in MD simulations to account for propenyl group polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
